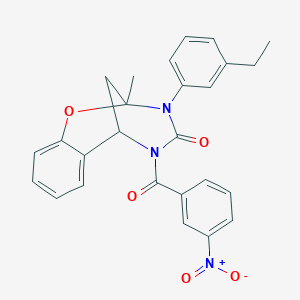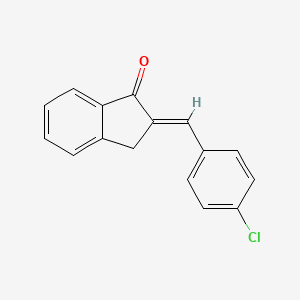![molecular formula C20H27F3N2O2 B11449789 N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide](/img/structure/B11449789.png)
N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexylcarbonyl group and a trifluoromethylphenyl group attached to a leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide typically involves the following steps:
Formation of the cyclohexylcarbonyl group: This can be achieved by reacting cyclohexanone with a suitable reagent such as an acid chloride or anhydride.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable nucleophile.
Coupling with leucinamide: The final step involves coupling the cyclohexylcarbonyl and trifluoromethylphenyl intermediates with leucinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N~2~-(cyclohexylcarbonyl)-N-phenylleucinamide: Lacks the trifluoromethyl group.
N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide: Contains a glycine backbone instead of leucine.
N~2~-(cyclohexylcarbonyl)-N-[4-(trifluoromethyl)phenyl]leucinamide: Has the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
N~2~-(cyclohexylcarbonyl)-N-[3-(trifluoromethyl)phenyl]leucinamide is unique due to the specific combination of functional groups and the position of the trifluoromethyl group on the phenyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H27F3N2O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[4-methyl-1-oxo-1-[3-(trifluoromethyl)anilino]pentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H27F3N2O2/c1-13(2)11-17(25-18(26)14-7-4-3-5-8-14)19(27)24-16-10-6-9-15(12-16)20(21,22)23/h6,9-10,12-14,17H,3-5,7-8,11H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
DBHFERLVTUHYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11449706.png)
![4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B11449708.png)
![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide](/img/structure/B11449712.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11449724.png)

![Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11449736.png)
![N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11449738.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11449742.png)
![N-(3,5-dimethylphenyl)-2-{[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B11449743.png)
![Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11449745.png)


![4,4-dimethyl-8-propyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11449758.png)

